(4-Fluorothian-4-yl)methanamine
Overview
Description
“(4-Fluorothian-4-yl)methanamine” is a synthetic designer drug that belongs to the amphetamine class of compounds1. It has a molecular weight of 149.23 g/mol1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(4-Fluorothian-4-yl)methanamine”. However, it is known that it is a synthetic compound1.
Molecular Structure Analysis
The molecular formula of “(4-Fluorothian-4-yl)methanamine” is C6H12FNS1. The compound is a white crystalline powder1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(4-Fluorothian-4-yl)methanamine”. However, as a synthetic compound, it is likely involved in various chemical reactions during its synthesis1.
Physical And Chemical Properties Analysis
“(4-Fluorothian-4-yl)methanamine” is a white crystalline powder that is hygroscopic in nature1. It has a molecular weight of 149.23 g/mol1.
Scientific Research Applications
1. Biased Agonists of Serotonin Receptors
The derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which include (4-Fluorothian-4-yl)methanamine, have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit a high affinity for the 5-HT1A receptor and significant selectivity over other receptors. They have shown potential as antidepressant drug candidates, with promising results in signal transduction assays and in vivo studies, demonstrating robust antidepressant-like activity (Sniecikowska et al., 2019).
2. Transfer Hydrogenation Reactions
Research on (4-Phenylquinazolin-2-yl)methanamine, a compound closely related to (4-Fluorothian-4-yl)methanamine, reveals its application in transfer hydrogenation reactions. These compounds, when reacted with ruthenium complexes, achieve high conversion rates and turnover frequency values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
3. Novel Compounds Synthesis and Characterization
A novel 1,3-Dithiolane Compound related to (4-Fluorothian-4-yl)methanamine has been synthesized and characterized, providing insights into new chemical structures and properties. Such studies are crucial for advancing the understanding of chemical interactions and potential applications in various fields (Zhai Zhi-we, 2014).
4. Photophysical Properties and Electron Transfer
Studies on (anthracen-9-yl)methanamines, which share structural similarities with (4-Fluorothian-4-yl)methanamine, have explored their photophysical properties. These compounds exhibit intramolecular photoinduced electron transfer leading to quenching of excited states, with implications for their use in photochemical reactions and materials science (Mathew et al., 2020).
Safety And Hazards
There is no specific safety and hazard information available for “(4-Fluorothian-4-yl)methanamine”. However, it is not intended for human or veterinary use and is for research use only1.
Future Directions
There is no specific information available on the future directions of “(4-Fluorothian-4-yl)methanamine”. However, as a synthetic compound, it may have potential applications in various fields of research1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
(4-fluorothian-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNS/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCXSREFQLQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorothian-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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